5-Hydroxy-3-methoxymethylpyrazol
Description
5-Hydroxy-3-methoxymethylpyrazol is a pyrazole derivative characterized by a hydroxyl group at position 5 and a methoxymethyl (-CH₂OCH₃) substituent at position 3. The hydroxyl and methoxymethyl groups in this compound likely influence its solubility, reactivity, and biological interactions, making it a candidate for further exploration in drug discovery and organic synthesis.
Properties
IUPAC Name |
5-(methoxymethyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-9-3-4-2-5(8)7-6-4/h2H,3H2,1H3,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIPHLPKQMKKIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Positions 3 and 5
The substituents at positions 3 and 5 of the pyrazole ring significantly alter physicochemical and biological properties:
- Position 5 Substituents: Hydroxyl (-OH): Enhances polarity and H-bonding capacity compared to amino (-NH₂) or ester (-COOEt) groups . Amino (-NH₂): Increases basicity and nucleophilicity, enabling participation in Schiff base formation or coordination chemistry .
- Methylisoxazole (): Introduces heteroaromaticity, possibly enhancing target selectivity in enzyme inhibition .
Physicochemical Properties
- Melting Points : Hydroxyl-containing pyrazoles (e.g., 7a) often exhibit higher melting points due to H-bonding, whereas esters (e.g., 7i, mp 197–199°C) show moderate thermal stability .
- Solubility : Hydroxyl and methoxymethyl groups likely improve aqueous solubility compared to purely hydrophobic substituents (e.g., phenyl in ) .
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